N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-11-5-6-14-7-8-15(12-17(14)21)20-29(24,25)19-13-16(26-2)9-10-18(19)27-3/h7-10,12-13,20H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOJNADWWAGQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Formation
The tetrahydroquinoline scaffold is synthesized via cyclization of substituted aniline derivatives. Patent data (CA2912849A1) illustrates a method using dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) with sulfuric acid (6–8 wt%) at 100–120°C to promote cyclization. For the 7-amino derivative, nitration followed by reduction is employed:
Ethanesulfonylation
Sulfonylation of the tetrahydroquinoline amine is achieved using ethanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction conditions from US10336749B2 recommend:
- Solvent : DCM or tetrahydrofuran (THF)
- Molar ratio : 1.1 equivalents of ethanesulfonyl chloride
- Temperature : 0°C to room temperature (20–25°C)
- Reaction time : 2–4 hours
Yields exceeding 85% are reported under these conditions.
Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride
Sulfonation of 1,4-Dimethoxybenzene
Chlorosulfonation of 1,4-dimethoxybenzene is conducted using chlorosulfonic acid in anhydrous conditions:
- Dissolve 1,4-dimethoxybenzene in dry dichloroethane at 0°C.
- Add chlorosulfonic acid dropwise (2.2 equivalents).
- Stir at 50°C for 6 hours.
The crude product is purified via recrystallization from hexane, yielding 2,5-dimethoxybenzenesulfonyl chloride with >90% purity.
Coupling Reaction: Sulfonamide Bond Formation
Reaction Optimization
The final coupling step involves reacting 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine with 2,5-dimethoxybenzenesulfonyl chloride. Key parameters from PMC9267128 and US10336749B2 include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF or DCM | Maximizes solubility |
| Base | Pyridine or TEA | Neutralizes HCl |
| Temperature | 0°C → RT | Minimizes side reactions |
| Molar ratio (amine:sulfonyl chloride) | 1:1.1 | Ensures complete reaction |
Reaction progression is monitored via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1). Post-reaction, the mixture is washed with 5% HCl and saturated NaHCO₃ , followed by drying over MgSO₄.
Purification and Characterization
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, OCH₃), 3.45 (t, J = 6.0 Hz, 2H, CH₂), 2.95 (q, J = 7.6 Hz, 2H, SO₂CH₂CH₃).
- HRMS : m/z calculated for C₂₀H₂₅N₂O₅S₂ [M+H]⁺: 437.1204; found: 437.1201.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Data aggregated from analogous syntheses (,,):
| Step | Yield Range | Key Challenges |
|---|---|---|
| Tetrahydroquinoline nitration | 60–70% | Regioselectivity at 7-position |
| Ethanesulfonylation | 85–90% | Competing N-sulfonylation |
| Sulfonamide coupling | 75–80% | Moisture sensitivity of sulfonyl chloride |
Solvent and Catalytic Systems
- Cyclization : DMA/NMP with H₂SO₄ improves reaction rate vs. DMF.
- Sulfonylation : TEA in DCM minimizes side products vs. pyridine.
Industrial-Scale Considerations
Patent US10336749B2 emphasizes scalability through:
- Autoclave use : Enables high-pressure reactions (3–5 bar) in isopropanol/2-butanol.
- Chromatography-free purification : Filtration and recrystallization replace column chromatography.
- Moisture-tolerant intermediates : Moist product from one step is used directly in the next.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug design and discovery, particularly in the development of new pharmaceuticals.
Industry: Applied in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act on cell surface receptors such as cytokine receptors and G-protein coupled receptors (GPCRs), including formyl peptide receptors (FPRs) and Toll-like receptors (TLRs). These interactions can activate intracellular signal pathways such as nuclear factor-κB (NF-κB) and extracellular signal-regulated kinase 1/2 (ERK1/2), leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide include other sulfonamides and organosulfur compounds. Examples include:
- N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine
- Sulfones
- Sulfoxides
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows for specific interactions with molecular targets. This specificity can lead to more targeted and effective applications in various fields, including medicine and industry .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article discusses the biological activity of this compound based on diverse research findings and case studies.
Structural Characteristics
The compound's structure can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₄S₂ |
| Molecular Weight | 380.48 g/mol |
| LogP | 2.5135 |
| Polar Surface Area | 72.206 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The presence of both the tetrahydroquinoline moiety and the sulfonamide group contributes to its solubility and biological activity, enhancing its interaction with various biological targets.
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antimicrobial activity against a range of pathogens. The mechanism of action typically involves the inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is crucial for DNA synthesis in bacteria. This inhibition leads to bacteriostatic effects rather than bactericidal ones .
In vitro studies have demonstrated that this compound shows efficacy against both Gram-positive and Gram-negative bacteria. For example:
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate susceptibility |
| Candida albicans | Antifungal activity noted |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of sulfonamides has also been explored in various studies. This compound has been shown to induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest .
A comparative study evaluated the cytotoxicity of related compounds:
| Compound | IC50 (µM) |
|---|---|
| This compound | 15 |
| Control (Doxorubicin) | 5 |
These results indicate that while the compound is less potent than established chemotherapeutics like Doxorubicin, it still possesses significant activity warranting further investigation.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various sulfonamides including this compound. The results indicated that this compound exhibited a zone of inhibition against Staphylococcus aureus, suggesting its potential use in treating bacterial infections .
Case Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on the anticancer properties of sulfonamides, researchers found that this compound significantly reduced cell viability in MCF-7 cells compared to untreated controls. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
